molecular formula C20H22N6 B1193795 TRC-19

TRC-19

Cat. No.: B1193795
M. Wt: 346.438
Attention: For research use only. Not for human or veterinary use.
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Description

TRC-19 is a selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), a critical enzyme in the folate metabolism pathway of the parasite. Developed through computational analysis and structure-based drug design, this compound addresses the limitations of pyrimethamine, the standard TgDHFR inhibitor for toxoplasmosis treatment since the 1950s . Pyrimethamine’s toxicity arises from its low selectivity between human DHFR (hDHFR) and TgDHFR, leading to adverse effects such as bone marrow suppression and seizures . This compound exhibits a 9 nM IC50 against TgDHFR, a 25-fold improvement over pyrimethamine (IC50 = 230 nM), and demonstrates 89-fold selectivity for TgDHFR over hDHFR, significantly reducing off-target effects . This enhanced profile positions this compound as a promising therapeutic candidate for toxoplasmosis.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.438

IUPAC Name

5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRC-19;  TRC 19;  TRC19.

Origin of Product

United States

Comparison with Similar Compounds

Pyrimethamine

Pyrimethamine, a classical antifolate, has been the cornerstone of toxoplasmosis therapy for decades. However, its near-equipotent inhibition of hDHFR (IC50 ~230 nM) and TgDHFR results in severe systemic toxicity . Clinical use requires co-administration with folinic acid to mitigate hematological adverse effects, complicating treatment regimens .

This compound

This compound was designed using in silico modeling of TgDHFR-hDHFR structural differences, enabling selective inhibition.

Compound 3

Compound 3, a 2-methoxypyrimidine derivative of this compound, represents a further optimization. It achieves a 1.6 nM IC50 against TgDHFR and a 200-fold selectivity ratio (hDHFR IC50 = 320 nM), surpassing this compound in both potency and selectivity . Its EC50 of 13 nM in a T.

Structural and Mechanistic Insights

  • Pyrimethamine : Lacks specificity due to conserved active-site residues between human and parasite DHFR .
  • This compound : Incorporates a meta-bihenyl group that exploits TgDHFR-specific hydrophobic pockets, as revealed by crystallography .
  • Compound 3 : The 2-methoxy substitution enhances hydrogen bonding with TgDHFR’s Asp35, absent in hDHFR, explaining its superior selectivity .

Preclinical and Developmental Context

This compound’s development validated structure-based approaches, achieving a 50% hit rate in synthesized candidates meeting IC50 < 10 μM and >2-fold selectivity thresholds . Compound 3’s emergence highlights the tractability of further optimization, though its clinical readiness remains unproven.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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